REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[C:5]([NH:15]C(=O)C)([CH2:11][CH:12]([F:14])[F:13])C(OCC)=O)C.[ClH:20]>>[ClH:20].[NH2:15][CH:5]([CH2:11][CH:12]([F:14])[F:13])[C:4]([OH:19])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
8.94 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)(CC(F)F)NC(C)=O)=O
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Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask was placed
|
Type
|
TEMPERATURE
|
Details
|
This mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (100 mL) the aqueous layer
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(=O)O)CC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.39 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |